

Technical Guide: 2,6-Disubstituted Piperidine Azetidinol Building Blocks

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Compound of Interest

Compound Name: 3-(6-Methylpiperidin-2-yl)azetidin-3-ol
Cat. No.: B11916565

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Executive Summary

This technical guide details the design, synthesis, and application of 2,6-disubstituted piperidine azetidinol building blocks in medicinal chemistry. These scaffolds represent a strategic fusion of two privileged pharmacophores: the sterically demanding, conformationally locked 2,6-disubstituted piperidine and the polar, metabolically stable azetidin-3-ol.

The combination addresses critical challenges in modern drug discovery:

- **Conformational Control:** The 2,6-substitution pattern on the piperidine ring (typically methyl groups) creates a "molecular gate," locking the N-substituent into a specific axial or equatorial orientation and shielding the nitrogen from metabolic N-dealkylation.
- **Physicochemical Optimization (Fsp³):** The azetidin-3-ol moiety serves as a rigid, polar isostere for N-isopropyl or N-cyclobutyl groups, lowering lipophilicity (LogD) while providing a versatile hydroxyl handle for linker attachment (e.g., in PROTACs).

Part 1: Structural Rationale & Stereochemistry

The 2,6-Disubstituted Piperidine Core

The steric environment of the 2,6-disubstituted piperidine is the defining feature of this building block. Unlike unsubstituted piperidines, the presence of groups at C2 and C6 introduces severe A(1,3) strain, forcing substituents into specific conformations.

- **Cis-2,6-Disubstitution (Meso or Chiral):** The substituents typically adopt an equatorial-equatorial orientation in the chair conformation. This forces the N-substituent (the azetidino) into an axial position to avoid A(1,3) strain, or locks the ring flip.
- **Trans-2,6-Disubstitution:** One substituent is axial and the other equatorial. This creates a twisted boat or distorted chair conformation, often used to induce specific vector projections in receptor binding pockets.

The Azetidin-3-ol Appendage

The azetidin-3-ol unit is attached to the piperidine nitrogen (creating a tertiary amine) or acts as a spiro-fused component. As an N-substituent, it offers:

- **Reduced Basicity:** The strained 4-membered ring lowers the pKa of the tertiary amine compared to acyclic analogs, potentially improving oral bioavailability and CNS penetration.
- **Metabolic Stability:** The azetidine ring is less prone to oxidative metabolism (CYP450) than larger rings like pyrrolidine or piperidine.

Part 2: Synthetic Methodologies

The synthesis of these complex building blocks requires a convergent approach: stereoselective formation of the piperidine core followed by coupling to the azetidino moiety.

Route A: Stereoselective Synthesis of the 2,6-Piperidine Core

The most robust industrial route involves the hydrogenation of 2,6-disubstituted pyridines.

Protocol: Cis-Selective Hydrogenation

- **Substrate:** 2,6-Lutidine (2,6-dimethylpyridine) or 2,6-disubstituted pyridine derivatives.
- **Catalyst:** 5% Rh/C or PtO₂ (Nishimura's catalyst).
- **Conditions:** 50–60 psi H₂, AcOH (solvent), RT, 12–24 h.
- **Outcome:** Exclusively yields the cis-2,6-isomer due to catalyst face adsorption.

- Resolution: If chiral non-racemic material is required, enzymatic resolution (e.g., *Candida antarctica* Lipase B) or chiral HPLC is employed post-reduction.

Route B: Coupling the Azetidinol Moiety

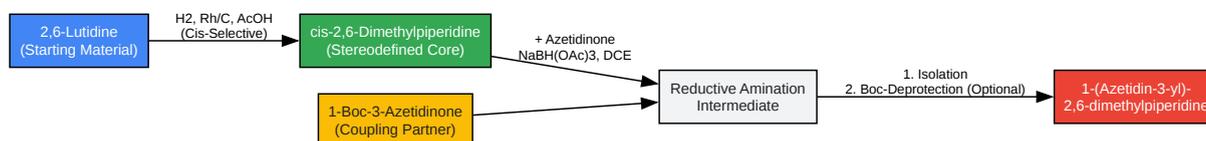
Direct alkylation of 2,6-disubstituted piperidines is notoriously difficult due to steric hindrance flanking the nitrogen. Reductive amination is the superior, self-validating protocol.

Protocol: Reductive Amination Coupling

- Reagents: *cis*-2,6-Dimethylpiperidine (1.0 eq), 1-Boc-3-azetidinone (1.2 eq), NaBH(OAc)₃ (1.5 eq), AcOH (cat.), DCE (solvent).
- Procedure:
 - Mix amine and ketone in DCE with catalytic AcOH. Stir 1h to form the iminium species (equilibrium is slow due to sterics).
 - Add NaBH(OAc)₃ in portions. Stir 16–24h at RT.
- Deprotection: Treat the intermediate with TFA/DCM (1:1) or 4M HCl in dioxane to remove the Boc group (if the azetidinol nitrogen is the linkage point, this step varies).
 - Note: For N-(azetidin-3-yl)-2,6-dimethylpiperidine, the ketone is 1-Boc-3-azetidinone. The product is a tertiary amine.
- Hydroxyl Deprotection (if O-protected): If the 3-OH was protected (e.g., TBS), remove with TBAF.

Visualization: Synthetic Workflow

The following diagram illustrates the convergent synthesis of the 1-(Azetidin-3-yl)-2,6-dimethylpiperidine building block.



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Caption: Convergent synthesis of the N-(azetidin-3-yl)-2,6-dimethylpiperidine scaffold via stereoselective hydrogenation and reductive amination.

Part 3: Data & Specifications

Physicochemical Profile

The incorporation of the azetidin-3-ol moiety significantly alters the properties of the piperidine core.

Property	2,6-Dimethylpiperidine (Base)	N-Isopropyl Analog	N-(Azetidin-3-yl) Analog	Impact
LogP	~1.8	~2.5	~0.9 - 1.2	Significantly lowers lipophilicity.
tPSA	12 Å ²	12 Å ²	32 - 45 Å ²	Increases polar surface area (hydroxyl + amine).
pKa (Conj. Acid)	~11.0	~10.5	~8.5 - 9.0	Lowers basicity, reducing lysosomal trapping.
Metabolic Stability	Moderate	Low (N-dealkylation)	High	Azetidine ring resists oxidative opening.

Key Commercial Building Blocks

Researchers should look for these specific CAS registry numbers for validated starting materials.

Compound Name	CAS Number	Stereochemistry	Application
1-(Azetidin-3-yl)-2,6-dimethylpiperidine	752180-92-0	cis-2,6	Standard linker/scaffold.
Azetidin-3-ol HCl	18621-18-6	Achiral	Precursor for coupling.
(2R,6S)-2,6-Dimethylpiperidine	766-17-6	cis (meso)	Core synthesis.

Part 4: Applications in Drug Discovery[1][2][3] PROTAC Linker Design

The 2,6-disubstituted piperidine azetidinol is an ideal "exit vector" for PROTACs (Proteolysis Targeting Chimeras).

- Mechanism: The piperidine nitrogen binds to the E3 ligase ligand (e.g., Cereblon binders like Pomalidomide often use piperidine-like motifs) or the Warhead.
- Linker Attachment: The 3-hydroxyl group on the azetidine serves as a specific attachment point for the linker chain (PEG/Alkyl). This rigidifies the exit vector, improving the ternary complex stability (Cooperativity,).

GPCR Ligands (Bioisosterism)

In GPCR programs (e.g., Ghrelin, MCHR1), replacing a flexible diethyl-amine or N-cyclopentyl group with the N-azetidiny-2,6-piperidine motif often results in:

- Potency Maintenance: The 2,6-methyls mimic the steric bulk of larger alkyl chains.

- Solubility Boost: The azetidinol hydroxyl interacts with solvent water, improving thermodynamic solubility without disrupting the hydrophobic binding of the piperidine methyls.

Part 5: Experimental Protocol (Self-Validating)

Synthesis of 1-(1-(tert-butoxycarbonyl)azetidin-3-yl)-2,6-dimethylpiperidine

- Preparation: In a 100 mL round-bottom flask, dissolve cis-2,6-dimethylpiperidine (1.13 g, 10.0 mmol) and 1-Boc-3-azetidinone (2.05 g, 12.0 mmol) in 1,2-dichloroethane (DCE, 40 mL).
- Activation: Add Glacial Acetic Acid (0.6 mL, 10.0 mmol). Stir at room temperature for 60 minutes. Checkpoint: The solution may turn slightly yellow; this indicates iminium formation.
- Reduction: Cool the mixture to 0°C. Add Sodium Triacetoxyborohydride (STAB) (3.18 g, 15.0 mmol) in three portions over 15 minutes.
- Reaction: Allow to warm to RT and stir for 16 hours. Validation: Monitor by LCMS. The peak for the ketone (MW 171) should disappear, and the product mass (M+H = 269.2) should appear.[1]
- Workup: Quench with sat. NaHCO₃ (50 mL). Extract with DCM (3 x 50 mL). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.
- Purification: Flash chromatography (SiO₂, 0-10% MeOH in DCM).
- Yield: Expect 2.1–2.4 g (78–89%) of a colorless oil/solid.

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